3-Phenethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

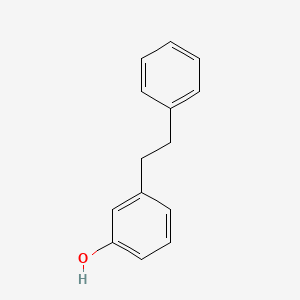

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHZDRMFOVBNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187354 | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-75-1 | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hydroxyphenyl)-2-phenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 3-Phenethylphenol in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenethylphenol is a phenolic compound belonging to the bibenzyl class of secondary metabolites. These molecules, characterized by a 1,2-diphenylethane skeleton, are of significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delves into its putative biosynthetic pathway, and offers detailed, field-proven methodologies for its extraction, isolation, and characterization. By synthesizing current scientific knowledge, this document serves as an authoritative resource for researchers exploring the therapeutic and biotechnological potential of this intriguing natural product.

Introduction: The Significance of this compound

Phenolic compounds are a vast and diverse group of secondary metabolites synthesized by plants, playing crucial roles in defense, signaling, and adaptation.[1][2] Within this group, bibenzyls and related phenolics have emerged as promising candidates for drug development due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4]

This compound, with its distinct 1,2-diphenylethane structure, is a member of this valuable class. Its presence in various plant species, particularly those with a history of use in traditional medicine, underscores the need for a deeper scientific understanding of its distribution, formation, and function. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its study and exploitation.

Natural Occurrence in the Plant Kingdom

The distribution of this compound and its structural relatives, bibenzyls, is not uniform across the plant kingdom. Their presence is a characteristic feature of certain plant families, most notably Orchidaceae.

Key Plant Families and Genera:

-

Orchidaceae: This family is the most prolific source of bibenzyl compounds.[3] Species within the genus Dendrobium, a large and diverse group of orchids, are well-documented producers of various phenolic compounds.[5][6][7] Likewise, genera such as Phalaenopsis and Bulbophyllum are also known sources.[8][9] The accumulation of these compounds in orchid tissues like pseudobulbs, stems, and roots suggests a role in defense and survival.[8]

-

Ericaceae: Plants in the heath family, such as those from the genus Empetrum, have been shown to produce bibenzyls, indicating a broader distribution than just orchids.[4][10]

-

Marchantiophyta (Liverworts): This division of non-vascular plants is a surprisingly rich source of cyclic and acyclic bis-bibenzyls, which are dimers of bibenzyl units.[11] This points to an ancient evolutionary origin of the biosynthetic pathways leading to these compounds.

While specific quantitative data for this compound is often embedded within broader phytochemical studies, the following table summarizes the occurrence of representative bibenzyls in various species to provide a comparative reference.

| Plant Species | Family | Plant Part | Representative Bibenzyl Compound(s) | Reference |

| Empetrum nigrum var. japonicum | Ericaceae | Leaves | 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol | [10] |

| Bulbophyllum auricomum | Orchidaceae | Pseudobulbs, Roots | Batatasin III, Lusianthridin, Tristin | [8] |

| Marchantia polymorpha | Marchantiaceae | Whole Plant | Marchantins, Riccardins (Bis-bibenzyls) | [11] |

| Dendrobium species | Orchidaceae | Stems, Pseudobulbs | Various Phenolics and Bibenzyls | [5][6] |

Biosynthesis of this compound

The biosynthesis of phenolic compounds in plants primarily originates from the shikimate pathway .[2][12][13] This core metabolic route produces the aromatic amino acid L-phenylalanine, which serves as the gateway precursor for a vast array of secondary metabolites, including flavonoids, stilbenes, and bibenzyls.[14]

The formation of the 1,2-diphenylethane backbone of this compound is believed to proceed through a pathway analogous to that of stilbenes, involving the key enzyme Stilbene Synthase (STS) or a related bibenzyl-specific enzyme.

Putative Biosynthetic Pathway:

-

Shikimate Pathway: Produces chorismate, which is converted to L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to its activated form, cinnamoyl-CoA. This is subsequently hydroxylated to form p-coumaroyl-CoA.

-

Condensation Reaction: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase, likely a Bibenzyl Synthase (BBS).

-

Cyclization and Decarboxylation: The resulting polyketide intermediate undergoes intramolecular cyclization and decarboxylation to form the stilbene backbone (e.g., resveratrol).

-

Reduction: The central double bond of the stilbene intermediate is reduced by a stilbene reductase to yield the bibenzyl scaffold (dihydropinosylvin).

-

Tailoring Reactions: A series of hydroxylation, methoxylation, and other modifications by "tailoring" enzymes produce the final structure of this compound.

Below is a diagram illustrating this proposed biosynthetic logic.

Methodologies for Analysis and Isolation

The study of this compound requires robust and validated methods for its extraction from complex plant matrices, followed by purification and structural confirmation. The protocols described here are based on established techniques for bibenzyls and other plant phenolics.[3][15][16][17]

Extraction and Fractionation Workflow

The goal of the initial extraction is to efficiently remove the target compounds from the plant material while minimizing the co-extraction of interfering substances. This is typically followed by liquid-liquid partitioning to separate compounds based on polarity.

Detailed Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

-

Collection & Drying: Collect fresh plant material (e.g., orchid stems, leaves). Air-dry in a shaded, well-ventilated area or oven-dry at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.[3]

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

Maceration: Submerge the powdered plant material in methanol or 80% aqueous ethanol (ratio of 1:10 w/v).[3][10]

-

Extraction: Allow the mixture to stand for 24-48 hours at room temperature with periodic agitation.

-

Filtration & Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to yield the crude extract.

-

Repeated Extraction: To ensure exhaustive extraction, repeat the process (steps 3-5) on the plant residue two more times, combining all filtrates before the final concentration.[3]

Protocol 2: Chromatographic Purification

-

Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and partition sequentially with n-hexane, followed by ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.[3]

-

Silica Gel Column Chromatography: Pack a glass column with silica gel (e.g., 200-300 mesh). Apply the concentrated ethyl acetate fraction to the top of the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Combine fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and separating compounds by size.[3]

-

Preparative HPLC (High-Performance Liquid Chromatography): For final purification to achieve high purity, use a preparative HPLC system with a reversed-phase C18 column. An optimized gradient of acetonitrile and water is typically used as the mobile phase.[3][16]

Protocol 3: Structure Elucidation and Quantification

-

HPLC Analysis: Analytical HPLC with a C18 column and a UV detector is a standard method for quantifying phenolic compounds.[18]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information and fragmentation patterns crucial for identification.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated pure compound.[4][10]

Biological Activities and Therapeutic Potential

While research specifically targeting this compound is emerging, the biological activities of the broader class of phenolic lipids and bibenzyls provide strong indications of its potential.[19][20] Phenolic compounds are well-regarded for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.[21][22][23]

-

Antioxidant Activity: The phenolic hydroxyl group is a key functional feature that enables these compounds to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[19]

-

Cytotoxic and Anticancer Effects: Several bibenzyls isolated from plants have demonstrated cytotoxic activity against various human cancer cell lines, including colon, cervix, and leukemia cells.[4][10] This activity may involve mechanisms such as cell cycle arrest and induction of apoptosis.[24]

-

Antimicrobial and Antifungal Activity: As secondary metabolites, many phenolics play a defensive role in plants against pathogens.[25] This translates to potential applications as antimicrobial and antifungal agents.[20]

-

Enzyme Inhibition: Certain bibenzyls have shown inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in managing type 2 diabetes.[8]

The therapeutic potential of this compound warrants further investigation, building on the promising activities observed in its structural analogs.

Conclusion and Future Directions

This compound represents a compelling natural product within the pharmacologically significant bibenzyl class. Its presence in Orchidaceae and other plant families highlights opportunities for new discoveries. This guide has outlined its natural sources, proposed its biosynthetic origins, and provided robust methodologies for its scientific investigation.

Future research should focus on:

-

Broadening Phytochemical Surveys: Systematically screening a wider range of plant species to identify new and abundant sources of this compound.

-

Elucidating the Biosynthetic Pathway: Using transcriptomics and enzyme assays to identify and characterize the specific Bibenzyl Synthase and tailoring enzymes involved in its formation.

-

Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities and mechanisms of action of pure this compound.

Such efforts will be crucial in unlocking the full therapeutic and biotechnological potential of this plant-derived molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Dendrobium - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. TOPICS IN THE BIOSYNTHESIS OF PLANT PHENOLS | International Society for Horticultural Science [ishs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Techniques for analysis of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijper.org [ijper.org]

- 19. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 3-Phenethylphenol

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and applicability of a chemical compound, particularly in the realms of pharmaceutical sciences and materials research.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-phenethylphenol. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to perform these crucial assessments in-house. We delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solubility, present a detailed protocol for the universally accepted shake-flask method, and discuss appropriate analytical techniques for quantification. The aim is to provide a self-contained, authoritative resource that enables the generation of reliable and reproducible solubility data, thereby accelerating research and development efforts involving this compound.

Introduction

This compound is a bi-aromatic compound featuring a phenol group and a phenethyl substituent. Its structural motifs suggest potential applications in medicinal chemistry as a building block for novel therapeutic agents and in polymer science as a monomer or additive. For any of these applications to be realized, a thorough understanding of the compound's solubility is paramount. Solubility influences everything from reaction kinetics in synthesis to bioavailability in drug formulations.[1][2] Poorly soluble compounds can present significant challenges during development, leading to reduced efficacy, unreliable in-vitro results, and formulation difficulties.[1][3]

This guide moves beyond a simple data sheet, instead offering a holistic approach. We will first build a predictive foundation by analyzing the physicochemical properties of this compound. Subsequently, we will detail the gold-standard experimental method for solubility determination and conclude with robust analytical procedures for accurate quantification.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]

This compound (C₁₄H₁₄O) possesses a dual nature. The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the two phenyl rings and the ethyl linker constitute a large, nonpolar, and lipophilic region. This amphiphilic character dictates that its solubility will be highly dependent on the chosen solvent.

Key Properties:

| Property | Value/Information | Significance for Solubility | Source |

| Molecular Formula | C₁₄H₁₄O | - | [5] |

| Molar Mass | 198.26 g/mol | Used for converting mass concentration (mg/mL) to molarity (mol/L). | [5] |

| Structure | Phenol with a 2-phenylethyl group at position 3 | The polar -OH group allows for hydrogen bonding with protic solvents (e.g., alcohols, water). The large nonpolar surface area (two benzene rings) favors solubility in nonpolar or moderately polar organic solvents. | - |

| Predicted logP | ~4.0 (Predicted) | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A high value suggests poor water solubility and good solubility in nonpolar organic solvents. | (Prediction based on similar structures) |

| Acidity (pKa) | ~10 (Estimated) | The phenolic hydroxyl group is weakly acidic. In aqueous solutions with a pH significantly above the pKa, the phenol will deprotonate to form the more polar (and thus more water-soluble) phenolate anion.[6] | (Estimate based on phenol's pKa) |

| Storage Condition | Room Temperature, sealed in dry conditions. | Indicates stability under standard laboratory conditions. | [5] |

Section 2: Theoretical Principles of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[2] The process is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

"Like Dissolves Like" : Polar solvents like water, methanol, and ethanol will readily dissolve polar solutes. They can form strong hydrogen bonds with the hydroxyl group of this compound. However, the large nonpolar phenethyl group will hinder high solubility in very polar solvents.[4][7]

-

Solvent Polarity : Nonpolar solvents like hexane or toluene will interact favorably with the nonpolar regions of this compound via van der Waals forces. However, they cannot effectively solvate the polar hydroxyl group.

-

Intermediate Solvents : Solvents with intermediate polarity, such as acetone, ethyl acetate, or dichloromethane, are often good candidates for dissolving compounds like this compound, as they can interact favorably with both the polar and nonpolar parts of the molecule.

-

Effect of pH : For solubility in aqueous buffers, pH is a critical factor.[3][6] As the pH of the solution increases above the pKa of the phenolic proton (~10), the equilibrium will shift towards the formation of the negatively charged phenolate ion. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in aqueous solubility.[6]

The interplay of these factors is visually represented in the following diagram.

Figure 1: Logical relationship between this compound's structure and its predicted solubility in different solvent classes.

Section 3: Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimentation. The Shake-Flask method is a globally recognized standard, referenced in guidelines from the Organisation for Economic Co-operation and Development (OECD) and regulatory bodies.[8][9][10][11] It is used to determine the saturation mass concentration of a substance in a solvent at a given temperature.[11]

The Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol describes the determination of thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent.

Principle:

An excess amount of the solid this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.[11][12]

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, hexane)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow Diagram:

Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Detailed Protocol:

-

Preparation : To a glass vial, add an amount of this compound that is visibly in excess of what is expected to dissolve. For a new compound, starting with ~10-20 mg per 1 mL of solvent is a reasonable starting point. Record the exact mass if performing a mass balance check.

-

Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the test temperature for a short period. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Collection & Preparation :

-

Carefully withdraw a portion of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane.

-

Filter the required volume of the supernatant into a clean analysis vial.

-

Dilute the filtered sample with a known volume of the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring the concentration into the linear range of the calibration curve.

-

Section 4: Analytical Quantification

Accurate quantification of the dissolved solute is crucial. Due to the presence of aromatic rings, this compound is an excellent candidate for analysis by UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

Method 1: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and cost-effective method for quantifying compounds that contain a chromophore, such as the phenyl groups in this compound.[14][15][17]

-

Wavelength Selection : Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol) and scan its absorbance across the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Phenolic compounds typically exhibit strong absorbance in the 270-280 nm range.[16]

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear (R² > 0.99).

-

Sample Analysis : Measure the absorbance of the diluted, filtered sample from the solubility experiment. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method, especially for complex matrices or when impurities might be present.[18][19][20][21]

-

Method Development : A reverse-phase HPLC method is typically suitable.

-

Column : A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a standard choice.[20]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[18][20]

-

Detection : A UV detector set at the λ_max of this compound (e.g., 274 nm) is appropriate.[19]

-

-

Calibration Curve : Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

-

Sample Analysis : Inject the diluted, filtered sample. Identify the peak for this compound by its retention time. Use the peak area and the calibration curve to calculate the concentration in the diluted sample, and then apply the dilution factor to find the final solubility.

Section 5: Safety and Handling

As with any laboratory procedure, adherence to safety protocols is essential. Phenolic compounds, in general, can be hazardous.

-

Hazards : this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[22] Phenol itself is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[23]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (inspect gloves prior to use).[22]

-

Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22][23] Avoid contact with skin and eyes.[23]

-

Disposal : Dispose of waste materials in accordance with local, state, and federal regulations.[22]

Conclusion

This technical guide provides a robust framework for researchers to confidently approach the determination of solubility for this compound. By combining an understanding of its physicochemical properties with the rigorous and standardized shake-flask experimental protocol, scientists can generate the high-quality, reliable data necessary for informed decision-making in drug development and materials science. The detailed methodologies for both UV-Vis and HPLC quantification ensure that researchers can select the most appropriate technique for their specific laboratory capabilities and purity requirements. Ultimately, this guide empowers the scientific community to overcome the challenge of limited catalog data and proceed with their research and development objectives.

References

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repository :: Login [bibliotecadigital.ipb.pt]

- 10. govinfo.gov [govinfo.gov]

- 11. filab.fr [filab.fr]

- 12. enamine.net [enamine.net]

- 13. ijset.in [ijset.in]

- 14. ajpaonline.com [ajpaonline.com]

- 15. nveo.org [nveo.org]

- 16. researchgate.net [researchgate.net]

- 17. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | CoLab [colab.ws]

- 18. tandfonline.com [tandfonline.com]

- 19. epa.gov [epa.gov]

- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermochemical Investigation of 3-Phenethylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenethylphenol (CAS: 33675-75-1), a molecule incorporating both a phenol ring and a phenethyl moiety, represents a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for developing safe, scalable chemical processes, ensuring drug substance stability, and enabling accurate computational modeling. This guide presents a robust, integrated framework for the comprehensive thermochemical characterization of this compound. We move beyond a simple listing of methods to provide a self-validating system of inquiry, combining high-level computational chemistry with rigorous experimental techniques. The protocols detailed herein are grounded in established methodologies for analogous phenolic compounds and are designed to produce high-fidelity data for critical parameters such as enthalpy of formation, heat capacity, and phase transition energies.

Introduction: The Need for Precise Thermochemical Data

Chemical Identity and Significance

This compound is an aromatic organic compound with the molecular formula C₁₄H₁₄O. Its structure features a flexible ethyl bridge connecting two phenyl rings, one of which is hydroxylated. This unique combination of a polar phenolic group and a nonpolar biphenyl-like backbone imparts distinct physicochemical properties that are of interest in the development of novel pharmaceutical agents and advanced polymers.

The Role of Thermochemistry in Process Safety and Development

Thermochemical data are not merely academic benchmarks; they are critical inputs for process design and safety assessment.

-

Enthalpy of Formation (ΔfH°) : A fundamental property that quantifies the energy stored in a molecule's chemical bonds. It is essential for calculating the heat of reaction for any synthesis or degradation pathway, allowing engineers to design appropriate thermal management systems to prevent runaway reactions.

-

Heat Capacity (Cp) : Defines the amount of energy required to raise the temperature of the substance. This parameter is crucial for modeling thermal behavior during heating or cooling cycles in a reactor.

-

Phase Transitions : The temperatures and enthalpies of melting (fusion) and boiling (vaporization) dictate the physical state of the compound under various process conditions and are vital for designing purification steps like distillation and crystallization.[1]

This guide outlines a cohesive strategy to determine these properties for this compound with a high degree of confidence.

A Dual-Pronged Approach: Computational and Experimental Synergy

To ensure the highest level of data integrity, we advocate for a parallel approach where theoretical calculations inform and are validated by experimental measurements. This synergy provides a powerful cross-verification mechanism. A similar integrated approach has been successfully used to determine the thermochemical properties of phenoxyphenols, where computational results showed good agreement with experimental data.[2]

Computational Thermochemistry Protocol

High-accuracy composite methods in computational chemistry can predict gas-phase thermochemical properties with near-chemical accuracy (±4 kJ/mol). The G3(MP2)//B3LYP level of theory, for instance, has proven effective for related phenolic structures.[2] The causality for using such methods lies in their design; they systematically approximate a high-level electronic structure calculation through a series of lower-level calculations, correcting for basis set and electron correlation deficiencies to yield a highly accurate final energy.

Step-by-Step Computational Workflow:

-

Conformational Search : Identify all low-energy conformers of this compound using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical). The flexible ethyl linker makes this step critical.

-

Geometry Optimization : Optimize the geometry of each conformer using a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory to confirm each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Single-Point Energy : Calculate the single-point electronic energy for each optimized conformer using a high-level method (e.g., G3(MP2) or a more modern equivalent like G4 or W1).

-

Enthalpy of Formation Calculation : Derive the gas-phase standard enthalpy of formation (ΔfH°(g, 298.15 K)) using the atomization method, which relies on the calculated total atomization energy and the well-established standard enthalpies of formation for the constituent atoms.[2]

References

An In-depth Technical Guide to 3-Phenethylphenol: Discovery, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 3-Phenethylphenol, a bibenzyl compound with emerging interest in medicinal chemistry and materials science. This document delves into the historical context of its synthesis, outlines detailed experimental protocols for its preparation via various established and modern methodologies, and explores its known and potential biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and biological relevance of this compound.

Introduction and Chemical Profile

This compound, also known as 3-hydroxybibenzyl, is an aromatic organic compound characterized by a phenol ring substituted with a phenethyl group at the meta position. Its structure, consisting of two aromatic rings linked by an ethylene bridge, places it in the bibenzyl class of compounds. Bibenzyls are found in nature, particularly in certain plants and bryophytes, and many exhibit a range of biological activities. The strategic placement of the hydroxyl group on one of the aromatic rings significantly influences the molecule's polarity, reactivity, and potential for biological interactions.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 33675-75-1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 76-78 °C |

| Boiling Point | 319.7 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water. |

Historical Perspective on the Synthesis of Bibenzyl Scaffolds

The Clemmensen reduction , first reported by Erik Christian Clemmensen in 1913, provided a method to reduce aldehydes and ketones to alkanes using zinc amalgam and hydrochloric acid.[1] This reaction was particularly effective for aryl-alkyl ketones, which could be synthesized through Friedel-Crafts acylation . The combination of these two reactions offered a reliable pathway to alkylbenzenes and, by extension, bibenzyl structures.

Similarly, the Wolff-Kishner reduction , discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, offered an alternative under basic conditions, using hydrazine hydrate and a strong base to deoxygenate carbonyl groups. These foundational reactions laid the groundwork for the synthesis of a wide array of bibenzyl derivatives, including hydroxylated analogues like this compound.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for three effective synthetic pathways.

Pathway 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classical two-step approach is a robust method for preparing this compound, starting from phenol and phenylacetyl chloride.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation to Synthesize 3-Hydroxydeoxybenzoin

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes to form the phenoxide-AlCl₃ complex.

-

Slowly add phenylacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-hydroxydeoxybenzoin.

Step 2: Clemmensen Reduction of 3-Hydroxydeoxybenzoin

-

Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the 3-hydroxydeoxybenzoin (1.0 eq) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic medium.

-

Monitor the disappearance of the ketone by TLC.

-

After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography to afford this compound.

Figure 1: Synthetic workflow for this compound via Friedel-Crafts acylation and Clemmensen reduction.

Pathway 2: Catalytic Hydrogenation of a Stilbene Derivative

This method involves the synthesis of a stilbene intermediate followed by its reduction to the corresponding bibenzyl. A plausible route starts from 3-methoxyphenylacetic acid and salicylic aldehyde.[2]

Experimental Protocol:

Step 1: Synthesis of 2-((3-methoxy)styryl)phenol

-

A mixture of 3-methoxyphenylacetic acid (1.0 eq), salicylic aldehyde (1.1 eq), and acetic anhydride (4.0 eq) is prepared in a reaction flask.

-

Triethylamine (2.5 eq) is added, and the mixture is heated to 120 °C for 5 hours.

-

The reaction mixture is then poured into ice water with stirring, leading to the precipitation of a solid.

-

The solid is collected by suction filtration to yield 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.

-

This intermediate is then decarboxylated in the presence of quinoline and copper powder to yield 3-methoxy-2'-acetoxystilbene.

-

Hydrolysis of the acetate group affords 2-((3-methoxy)styryl)phenol.

Step 2: Catalytic Hydrogenation to 2-((3-methoxy)phenethyl)phenol

-

The 2-((3-methoxy)styryl)phenol (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2-((3-methoxy)phenethyl)phenol.

Step 3: Demethylation to this compound

Note: The initial synthesis yields the 2-hydroxy isomer. A similar pathway starting with 3-hydroxybenzaldehyde would be required to obtain the 3-hydroxy isomer. The final step in either case would be demethylation if a methoxy-protected starting material is used.

-

The methoxy-substituted phenethylphenol is dissolved in a suitable solvent like dichloromethane.

-

The solution is cooled to 0 °C, and a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) is added dropwise.

-

The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the final product, this compound, which can be further purified by chromatography.

Figure 2: General workflow for the synthesis of this compound via hydrogenation of a stilbene derivative.

Comparative Analysis of Synthetic Routes

| Synthetic Pathway | Advantages | Disadvantages | Typical Yields |

| Friedel-Crafts/Clemmensen | Utilizes readily available starting materials. A well-established and robust method. | Requires harsh acidic conditions for the reduction step, which may not be suitable for sensitive substrates. Use of toxic mercury in the amalgam. | Moderate to Good |

| Stilbene Hydrogenation | Milder reduction conditions (catalytic hydrogenation). Can be highly efficient. | The synthesis of the stilbene precursor can be multi-stepped. | Good to Excellent |

Biological Activities and Potential Applications

Phenolic compounds, as a class, are known for a wide range of biological activities, and this compound is no exception. While research specifically targeting this molecule is still emerging, studies on related bibenzyls and phenolic esters provide strong indications of its potential in drug discovery and development.

Antimicrobial and Antifungal Properties

Phenolic compounds exert their antimicrobial effects primarily through the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[3][4] The lipophilicity of the phenethyl group in this compound likely enhances its ability to integrate into and disrupt the lipid bilayer of bacterial and fungal cell membranes. Studies on other alkylphenols have shown that the nature and position of the alkyl substituent significantly influence antimicrobial efficacy.[3] While specific MIC values for this compound against a broad panel of microbes are not extensively documented, its structural similarity to other active phenolic compounds suggests potential as an antimicrobial and antifungal agent.[5][6][7]

Cytotoxic and Anticancer Potential

Several studies have highlighted the cytotoxic effects of phenolic compounds against various cancer cell lines.[8][9][10][11][12] For instance, certain caffeic acid phenethyl esters have demonstrated cytotoxic effects on oral squamous cell carcinoma and oral epidermoid carcinoma cell lines, with one derivative causing cell cycle arrest at the G2/M phase.[8] Given the structural similarities, this compound could exhibit similar cytostatic or cytotoxic properties. The proposed mechanisms for the anticancer activity of phenolic compounds often involve the induction of apoptosis, modulation of key signaling pathways, and generation of reactive oxygen species (ROS).

Neuroprotective Effects

There is growing interest in the neuroprotective potential of naturally occurring and synthetic phenolic compounds.[13][14][15][16][17] For example, 3',4'-dihydroxyphenylglycol, a polyphenol found in olive oil, has shown neuroprotective effects in diabetic rats.[16] The antioxidant properties of the phenolic hydroxyl group can help mitigate oxidative stress, a key factor in neurodegenerative diseases and ischemic stroke. The ability of the bibenzyl scaffold to cross the blood-brain barrier could make this compound a candidate for further investigation in the context of neuroprotection.

Figure 3: Potential biological activities of this compound.

Future Directions and Conclusion

This compound represents a versatile scaffold with significant potential for further exploration in medicinal chemistry. Future research should focus on a more detailed characterization of its biological activities, including comprehensive antimicrobial screening, in-depth studies of its cytotoxic effects on a wider range of cancer cell lines, and elucidation of its specific molecular targets and signaling pathways. Optimization of its synthesis, particularly for large-scale production, will also be crucial for its development as a therapeutic agent or a valuable chemical intermediate. This guide provides a solid foundation for researchers to build upon in unlocking the full potential of this intriguing bibenzyl derivative.

References

- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 2. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diffusible and Volatile Antifungal Compounds Produced by an Antagonistic Bacillus velezensis G341 against Various Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties [mdpi.com]

- 8. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preliminary In-Vitro Screening of 3-Phenethylphenol

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of 3-Phenethylphenol

Within the vast landscape of phenolic compounds, which have long been a cornerstone of natural product research and drug discovery, this compound emerges as a molecule of significant interest. Its structural characteristics suggest a potential for diverse biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth framework for the initial in-vitro evaluation of this promising compound. More than a mere collection of protocols, this document aims to provide the scientific rationale behind the experimental choices, empowering researchers to conduct robust and insightful preliminary screening.

Foundational Principles: Structuring a Robust In-Vitro Screen

A systematic and logically sequenced in-vitro screening cascade is fundamental to the efficient evaluation of any novel compound. The proposed workflow for this compound is designed to first establish a critical baseline of its interaction with biological systems—cytotoxicity—before proceeding to investigate its potential therapeutic properties. This phased approach ensures that the bioactivity data is interpreted within a meaningful and non-toxic concentration range.

Figure 1: A strategic workflow for the preliminary in-vitro screening of this compound.

Phase 1: Cytotoxicity Assessment - The Prerequisite for Meaningful Bioactivity

2.1. Rationale and Significance

Before delving into the potential therapeutic effects of this compound, it is paramount to determine its intrinsic cytotoxicity. This initial screen is crucial for identifying a concentration range that is non-toxic to cells, thereby ensuring that any observed effects in subsequent bioactivity assays are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable colorimetric method for this purpose, providing a quantitative measure of cell metabolic activity, which serves as a proxy for cell viability.[1]

2.2. Experimental Protocol: The MTT Assay

-

Cell Line Selection and Seeding: A suitable human cell line (e.g., HEK293 for general cytotoxicity or a specific cancer cell line if investigating anti-cancer potential) is cultured and seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment. A 24-hour incubation period allows for cell adherence.

-

Compound Exposure: Serial dilutions of this compound are prepared in culture medium from a concentrated stock solution (typically dissolved in DMSO). The culture medium in the wells is replaced with the medium containing the various concentrations of the test compound. Appropriate controls, including a vehicle control (medium with the same concentration of DMSO used for the highest test concentration) and a positive control for cytotoxicity, are essential.

-

Incubation Period: The cells are incubated with the compound for a predetermined duration, typically 24 to 72 hours, to allow for potential cytotoxic effects to manifest.

-

MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization and Quantification: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

2.3. Data Interpretation and Application

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined. The sub-toxic concentrations identified will be utilized in the subsequent bioactivity assays.

Table 1: Illustrative Data Representation for Cytotoxicity Screening

| Concentration of this compound (µM) | Mean Absorbance at 570 nm (± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.15 ± 0.08 | 100 |

| 1 | 1.12 ± 0.07 | 97.4 |

| 10 | 1.05 ± 0.09 | 91.3 |

| 50 | 0.78 ± 0.06 | 67.8 |

| 100 | 0.45 ± 0.05 | 39.1 |

| 200 | 0.18 ± 0.03 | 15.7 |

Phase 2: Uncovering Bioactivity - Antioxidant and Anti-inflammatory Potential

3.1. Antioxidant Capacity Evaluation

3.1.1. Scientific Rationale

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2][3] To comprehensively assess the antioxidant potential of this compound, a dual-assay approach using both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods is recommended.[4][5][6] This strategy provides a more complete picture of the compound's radical-scavenging capabilities.

3.1.2. Experimental Workflow: DPPH and ABTS Assays

Figure 2: A streamlined workflow for assessing antioxidant capacity using the DPPH and ABTS assays.

3.1.3. Data Analysis

The percentage of radical scavenging activity is calculated for each concentration of this compound. This data is then used to determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower EC50 value is indicative of a higher antioxidant capacity.

3.2. Anti-inflammatory Activity Screening

3.2.1. Scientific Rationale

Chronic inflammation is a key pathological feature of numerous diseases. A widely used and effective in-vitro model to screen for anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS).[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[9][10] The ability of this compound to inhibit NO production in this model serves as a strong indicator of its potential anti-inflammatory properties.

3.2.2. Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and seeded in 96-well plates. The cells are then pre-treated with non-toxic concentrations of this compound for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (typically at a concentration of 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 24 hours to allow for the production and accumulation of NO in the culture medium.

-

Nitric Oxide Quantification (Griess Assay): The concentration of nitrite, a stable and quantifiable breakdown product of NO, in the culture supernatant is measured using the Griess reagent.[9] This colorimetric assay results in a product whose absorbance can be measured at approximately 540 nm.

3.2.3. Mechanistic Insights: The NF-κB Pathway

The production of NO and other pro-inflammatory mediators in LPS-stimulated macrophages is predominantly regulated by the activation of the transcription factor NF-κB. Therefore, a reduction in NO production by this compound would suggest a potential inhibitory effect on the NF-κB signaling pathway.

Figure 3: A simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.

Concluding Remarks and Strategic Future Directions

The preliminary in-vitro screening strategy detailed in this guide provides a robust and efficient framework for the initial characterization of this compound. The data generated will provide a critical foundation for go/no-go decisions in a drug discovery pipeline and will guide the design of more in-depth mechanistic studies. Promising results from this initial screen would justify further investigation into its therapeutic potential, including exploration of its effects on other relevant biological targets and progression into more complex cellular and in-vivo models.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 3-Phenethylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Phenethylphenol, a phenolic compound featuring a phenethyl moiety at the meta position, represents a compelling yet underexplored molecule in the landscape of drug discovery. While direct studies on its biological activities are limited, its structural relationship to a class of bioactive compounds known as bibenzyls and other phenolic derivatives suggests a strong potential for significant pharmacological effects. This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, including its potential as an antimicrobial, antioxidant, and cytotoxic agent. Drawing upon structure-activity relationships of analogous compounds, this document outlines detailed, field-proven experimental protocols to systematically investigate these potential activities. Furthermore, this guide presents a robust synthetic pathway for this compound, enabling researchers to obtain the high-purity compound required for rigorous biological evaluation. Visualizations of key pathways and experimental workflows are provided to enhance understanding and practical application. This document is intended to serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing phenolic compound.

Introduction: The Therapeutic Promise of Phenolic Architecture

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a vast array of biological activities.[1] Their therapeutic potential is often attributed to the reactivity of the phenolic hydroxyl group and the diverse functionalities that can be appended to the aromatic ring.[2] The phenethyl moiety, consisting of a two-carbon chain attached to a phenyl group, is a recurring structural motif in a variety of bioactive natural products, including the notable class of bibenzyls.[3][4]

This compound, also known as 3-hydroxydibenzyl, combines these two key features. While its ortho- and para-isomers have received some attention, the meta-substituted congener remains largely uninvestigated. Based on the well-documented activities of structurally similar bibenzyls and other phenethylphenols, we hypothesize that this compound possesses significant potential in the following areas:

-

Antimicrobial Activity: The lipophilic nature of the phenethyl group could facilitate interaction with and disruption of microbial cell membranes.[5]

-

Antioxidant Activity: The phenolic hydroxyl group is a known scavenger of free radicals, suggesting a role in mitigating oxidative stress.[6]

-

Cytotoxic Activity: Many bibenzyl compounds exhibit potent cytotoxicity against various cancer cell lines, indicating a potential for this compound in anticancer research.[3][4]

This guide will provide the necessary theoretical framework and practical methodologies to explore these promising avenues of research.

Synthesis of this compound: A Practical Approach

To enable the biological investigation of this compound, a reliable synthetic route is essential. The following protocol outlines a common and effective method for its preparation.

Synthetic Pathway: Friedel-Crafts Acylation followed by Reduction

A robust and scalable synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxyacetophenone

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (CH₂Cl₂) at 0 °C, add acetyl chloride dropwise.

-

Slowly add phenol to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-hydroxyacetophenone.

Step 2: Synthesis of 3-(Phenylacetyl)phenol

-

Follow a similar Friedel-Crafts acylation procedure as in Step 1, using 3-hydroxyacetophenone and phenylacetyl chloride.

Step 3: Reduction to this compound

-

Clemmensen Reduction:

-

Reflux the 3-(phenylacetyl)phenol with amalgamated zinc and concentrated hydrochloric acid.

-

After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield this compound.

-

-

Wolff-Kishner Reduction:

-

Heat a mixture of 3-(phenylacetyl)phenol, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).

-

After the reaction is complete, cool the mixture, acidify, and extract the product.

-

Note: The choice of reduction method may depend on the presence of other functional groups in derivatives.

Potential Biological Activities and Investigative Protocols

This section details the hypothesized biological activities of this compound and provides step-by-step protocols for their in vitro evaluation.

Antimicrobial Activity

The structural similarity of this compound to other antimicrobial phenols suggests it may possess activity against a range of pathogenic microorganisms.[5] The proposed mechanism involves the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Bis(bibenzyls) from liverworts inhibit lipopolysaccharide-induced inducible NOS in RAW 264.7 cells: a study of structure-activity relationships and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenethylphenol and its Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

This technical guide provides a comprehensive overview of 3-phenethylphenol, a significant phenolic compound, and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of synthesis, biological evaluation, and the nuanced interplay of structure and activity. The content is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for practical application and further research.

Introduction: The Significance of the Phenethylphenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] The phenethylphenol scaffold, characterized by a phenol ring linked to a phenethyl group, represents a privileged structure in drug discovery. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with the phenethyl moiety at the meta position, serves as a foundational molecule for exploring structure-activity relationships (SAR) within this class of compounds. Its structural similarity to naturally occurring bioactive molecules, such as resveratrol and other stilbenes, further underscores its potential as a template for the design of novel therapeutic agents.[4][5][6]

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern, scalability, and the availability of starting materials. Two primary and versatile approaches are detailed below: Friedel-Crafts acylation followed by reduction, and palladium-catalyzed cross-coupling reactions.

Pathway A: Friedel-Crafts Acylation and Subsequent Reduction

This classical two-step approach is a robust method for forging the carbon-carbon bond between the two aromatic rings.

Step 1: Friedel-Crafts Acylation of a Protected Phenol

The initial step involves the acylation of a suitably protected phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Protection of the phenolic hydroxyl group, typically as a methyl ether (anisole), is crucial to prevent O-acylation and other side reactions.

Experimental Protocol: Synthesis of 3-Methoxy-α-phenylacetophenone

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add 3-methoxyanisole (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-α-phenylacetophenone.

Step 2: Reduction of the Ketone and Demethylation

The resulting ketone can be reduced to the corresponding alkane via a Clemmensen or Wolff-Kishner reduction. Subsequent demethylation of the methoxy group affords the target this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 3-methoxy-α-phenylacetophenone (1.0 eq.) in a suitable solvent (e.g., diethylene glycol for Wolff-Kishner), add hydrazine hydrate (10 eq.) and potassium hydroxide (5 eq.).

-

Heat the mixture to reflux for 2 hours, then increase the temperature to distill off the excess water and hydrazine.

-

Continue to heat at a higher temperature (e.g., 190-200 °C) for an additional 4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

For demethylation, dissolve the crude 3-phenethylanisole in dry DCM and cool to -78 °C.

-

Add boron tribromide (BBr₃) (1.5 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate.

-

Purify the final product by column chromatography to yield this compound.

Causality Behind Experimental Choices: The protection of the phenol as a methyl ether prevents the Lewis acid from coordinating with the hydroxyl group, which would deactivate the ring towards electrophilic substitution. The choice of reduction method depends on the presence of other functional groups in the molecule; the Wolff-Kishner reduction is suitable for substrates that are sensitive to acidic conditions. Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers.

Pathway B: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methods, such as the Suzuki or Heck reactions, offer a more versatile and often milder approach to constructing the C-C bond.

Conceptual Workflow for Suzuki Coupling:

Caption: Suzuki coupling workflow for this compound synthesis.

Experimental Protocol: Suzuki Coupling Approach (Illustrative)

-

To a degassed mixture of 3-hydroxyphenylboronic acid (1.2 eq.), phenethyl bromide (1.0 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours, monitoring by TLC.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Self-Validating System: The progress of both synthetic pathways can be rigorously monitored by TLC and the identity and purity of the final product confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for this compound would show characteristic signals for the aromatic protons of both rings and the ethyl bridge, as well as the phenolic hydroxyl proton.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile template for generating a library of analogs to probe structure-activity relationships. Modifications can be systematically introduced to explore the impact on biological activity.

Key Modification Points:

-

Hydroxyl Group Position: Moving the hydroxyl group to the ortho or para position can significantly impact hydrogen bonding capabilities and interactions with biological targets.

-

Substitution on the Phenolic Ring: Introducing electron-donating or electron-withdrawing groups can alter the acidity of the phenol and its electronic properties.

-

Substitution on the Phenethyl Ring: Modifications on the second aromatic ring can influence lipophilicity and steric interactions.

-

Ethyl Bridge Modification: Altering the linker between the two rings (e.g., introducing unsaturation to form a stilbene) can drastically change the molecule's conformation and biological activity, as seen in the case of resveratrol.[4][5][6]

Table 1: Representative Structural Analogs of this compound and their Potential Significance

| Analog | Structural Modification | Potential Impact on Activity |

| 4-Phenethylphenol | Isomer with para-hydroxyl group | Altered receptor binding and metabolic stability. |

| 3-(4-Fluorophenethyl)phenol | Fluorine substitution on the phenethyl ring | Increased metabolic stability and altered lipophilicity. |

| 3-Styrylphenol (Resveratrol analog) | Unsaturation in the ethyl bridge | Potential for enhanced antioxidant and anticancer activities.[4][5][6] |

| 3-Phenethyl-2,6-dimethylphenol | Steric hindrance around the hydroxyl group | May decrease antioxidant activity but could enhance selectivity for certain targets. |

Biological Activities and Evaluation

Phenolic compounds, including this compound and its analogs, are known to exhibit a range of biological activities.[2][3][7] While specific data for this compound is limited in publicly available literature, the activities of structurally related compounds provide a strong basis for its potential therapeutic applications.

Potential Biological Activities:

-

Antioxidant Activity: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals.

-

Anticancer Activity: Many phenolic compounds induce apoptosis and inhibit cell proliferation in cancer cell lines.[1]

-

Anti-inflammatory Activity: Phenolic compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

-

Antimicrobial Activity: The lipophilic nature of the phenethyl group combined with the acidic phenol can disrupt bacterial cell membranes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening:

References

- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Cytotoxic Phenolic Metabolites from the Fruits of Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]